CIL56

描述

CIL56 是一种有效的选择性铁死亡诱导剂。它通过增加 ROS 水平来触发铁依赖性细胞死亡。 此外,它对具有高 YAP1 表达的食管腺癌细胞表现出抗癌活性 。

科学研究应用

CIL56 在多个科学领域中都有应用:

化学: 它在铁死亡研究和 ROS 调节中的作用。

生物学: 研究细胞死亡途径和脂质代谢。

医学: 癌症治疗的潜在治疗意义。

工业: 尽管工业应用有限,但了解其机制可以指导药物开发。

作用机制

CIL56 通过几种机制发挥其作用:

铁死亡诱导: 通过增加铁依赖性 ROS,它触发铁死亡。

YAP1/Tead 转录活性抑制: 抑制 YAP1/Tead 转录活性,有助于其抗癌特性。

脂质合成酶 ACC1: this compound 可以通过 ACC1 触发细胞死亡,ACC1 是脂质合成的关键酶。

生化分析

Biochemical Properties

CIL56 interacts with various enzymes and proteins in the cell. It has been reported to trigger cell death dependent upon the rate-limiting de novo lipid synthetic enzyme ACC1 . This compound also inhibits YAP1/Tead transcriptional activity, showing anti-cancer activity especially in YAP1 high-expressing esophageal adenocarcinoma cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to significantly inhibit the proliferation and migration of esophageal squamous cell carcinoma cells . This compound also reduces the expression of the iron-death-related proteins xCT and GPX4, as well as YAP1 protein .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It promotes cell death through an unconventional mechanism distinct from apoptosis and several known nonapoptotic pathways . This mechanism requires a plasma membrane-localized PAT complex comprising ZDHHC5 and GOLGA7 and involves disruption of Golgi function and membrane trafficking .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been reported to affect iron-dependent ROS production and fatty acid biosynthesis . This compound triggers the striking TOFA-sensitive accumulation of all detectable long chain saturated and monounsaturated fatty acids and all detectable polyunsaturated fatty acids .

Subcellular Localization

Preliminary findings showed a nuclear location of LRP5, which is known to bind to NUP37, a protein that interacts with this compound .

准备方法

合成路线和反应条件

不幸的是,文献中没有关于 CIL56 的具体合成路线和反应条件。重要的是要注意,this compound 是一种有效的铁死亡诱导剂。

工业生产方法

关于 this compound 的工业规模生产方法的细节很少。研究人员主要关注其生物学效应,而不是大规模合成。

化学反应分析

CIL56 会经历各种化学反应,包括氧化、还原和取代。虽然没有记录具体的试剂和条件,但认识到它在促进铁死亡中的作用至关重要。

主要产品

This compound 诱导反应产生的主要产品没有明确列出。需要进一步研究来阐明这些方面。

相似化合物的比较

虽然详细的比较很少,但 CIL56 的独特性在于它既是铁死亡诱导剂,又是 YAP1 抑制剂。可能存在类似的化合物,但需要进一步探索。

属性

IUPAC Name |

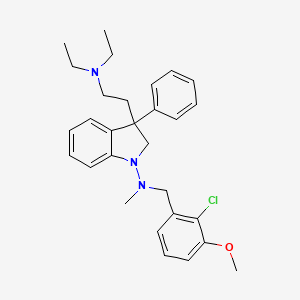

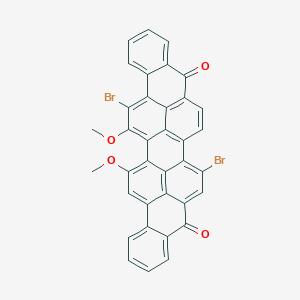

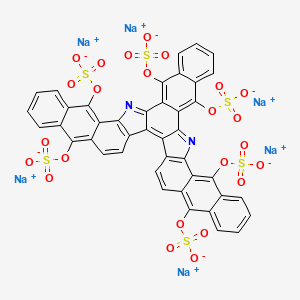

N-[2,7-bis(piperidin-1-ylsulfonyl)fluoren-9-ylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5S2/c27-24-23-21-15-17(32(28,29)25-11-3-1-4-12-25)7-9-19(21)20-10-8-18(16-22(20)23)33(30,31)26-13-5-2-6-14-26/h7-10,15-16,27H,1-6,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZXEEIUKQGUHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)N5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the mechanism of action of CIL56?

A1: this compound induces an unconventional form of nonapoptotic cell death that is distinct from necroptosis, ferroptosis, and classic necrosis []. While the exact mechanism remains unclear, this compound-induced cell death requires a protein acyltransferase complex consisting of the enzyme ZDHHC5 and its accessory subunit GOLGA7 []. This complex is localized to the plasma membrane and is involved in protein palmitoylation. Interestingly, the enzymatic activity of ZDHHC5 is not required for this compound uptake but is essential for its cell death-inducing effects []. Additionally, this compound treatment appears to inhibit protein secretion from the trans-Golgi apparatus [], suggesting a potential link to its mechanism of action.

Q2: Are there any specific genes identified that are involved in this compound-induced cell death?

A2: Yes, a genome-wide CRISPR screen identified several genes involved in this compound-induced cell death []. One crucial gene is ACACA (acetyl-CoA carboxylase 1), which encodes the rate-limiting enzyme in de novo lipid synthesis []. Disrupting ACACA renders cells resistant to this compound-induced death, suggesting a crucial role for lipid metabolism in this process []. Another study highlighted the role of trans-2-enoyl-CoA reductase (TECR), an enzyme involved in very long-chain fatty acid (VLCFA) synthesis and the sphingosine-to-glycerophospholipid pathway, in this compound-induced cell death []. Interestingly, while TECR is essential for this form of cell death, VLCFA synthesis itself appears dispensable. Instead, the study suggests that the conversion of sphingosine to palmitate by TECR plays a more significant role [].

Q3: What is the relationship between this compound and ceramide species?

A3: Research indicates that this compound treatment leads to a significant increase in palmitoyl-ceramide levels []. This finding is noteworthy because ceramide species have long been implicated in various cell death processes. The precise role of palmitoyl-ceramide in this compound-induced cell death is currently under investigation [], but it suggests a potential mechanism by which this compound exerts its lethal effects.

Q4: Does this compound interact with other signaling pathways involved in cell fate?

A4: There is evidence suggesting that this compound may interact with the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. One study demonstrated that this compound could inhibit the activity of Yes-associated protein (YAP), a downstream effector of the Hippo pathway []. Inhibiting YAP with this compound reduced hypoxia-induced endothelial-to-mesenchymal transition (EndMT) in a cellular model []. These findings suggest a potential interplay between this compound and the Hippo pathway, although further research is needed to fully elucidate this interaction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Anthra[2,1,9-mna]benz[6,7]indazolo[2,3,4-fgh]acridine-5,10-dione](/img/structure/B1668953.png)

![Copper(4+),[[N,N',N'',N'''-[(29H,31H-phthalocyaninetetrayl-kN29,kN30,kN31,kN32)tetrakis[methylenethio[(dimethylamino)methylidyne]]]tetrakis[N-methylmethanaminiumato]](2-)]-, tetrachloride](/img/structure/B1668956.png)